

An In-depth Technical Guide to 2,4-Diaminobenzenesulfonic Acid

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Compound of Interest

Compound Name: 2,4-Diaminobenzenesulfonic acid

Cat. No.: B1205823

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CAS Number: 88-63-1

This technical guide provides a comprehensive overview of **2,4-Diaminobenzenesulfonic acid**, a crucial chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's properties, synthesis protocols, and analytical methodologies, presenting quantitative data in accessible formats and illustrating experimental workflows with clear diagrams.

Core Properties and Safety Information

2,4-Diaminobenzenesulfonic acid, with the CAS number 88-63-1, is a light brown crystalline powder.^[1] It is soluble in hot water, slightly soluble in cold water, and its color darkens when exposed to air.^[1] This compound is a key precursor in the manufacturing of various dyes and sulfonated polymers.^{[2][3][4]}

Table 1: Physicochemical Properties of **2,4-Diaminobenzenesulfonic Acid**

Property	Value	Reference
CAS Number	88-63-1	[2][4][5]
Molecular Formula	C ₆ H ₈ N ₂ O ₃ S	[2][4][5]
Molecular Weight	188.20 g/mol	[2][4][5]
Appearance	Light brown crystalline powder	[1]
Melting Point	260-266 °C (decomposes)	
Solubility	Soluble in hot water, slightly soluble in cold water	[1]
EINECS Number	201-846-5	

Table 2: Identification and Registry Information

Identifier	Value	Reference
Beilstein Registry Number	2694057	
EC Number	201-846-5	
PubChem CID	66623	[5]
MDL Number	MFCD00035772	

Synthesis Methodologies

The synthesis of **2,4-Diaminobenzenesulfonic acid** can be achieved through several routes, primarily involving the sulfonation of m-phenylenediamine or the reduction of a dinitro derivative.

Experimental Protocol 1: Sulfonation of m-Phenylenediamine

This method involves the direct sulfonation of m-phenylenediamine using oleum (fuming sulfuric acid) in a suitable solvent.[2][6]

Reactants and Conditions:

Reactant/Condition	Quantity/Value
m-Phenylenediamine	100 g
98% Sulfuric Acid	155 g
Phosphoric Acid (solvent)	30 g
Reaction Temperature	195-200 °C
Reaction Time	6 hours

Procedure:

- In a suitable reactor, combine 30 g of phosphoric acid, 155 g of 98% sulfuric acid, and 100 g of m-phenylenediamine.[\[7\]](#)
- Heat the mixture to 195-200 °C and maintain this temperature for 6 hours with stirring.[\[7\]](#)
- After the reaction is complete, cool the mixture.
- Add 400 ml of water to the cooled reaction mixture.
- The aqueous phase is then purified and decolorized to yield **2,4-Diaminobenzenesulfonic acid**.[\[7\]](#)

Yield: Approximately 95%[\[7\]](#)

Experimental Protocol 2: Reduction of Sodium 2,4-Dinitrobenzenesulfonate

This two-step process begins with the conversion of 1-chloro-2,4-dinitrobenzene to sodium 2,4-dinitrobenzenesulfonate, followed by its reduction to the final product.[\[2\]](#)[\[6\]](#)

Step 1: Synthesis of Sodium 2,4-Dinitrobenzenesulfonate

Reactants:

Reactant	Quantity
1-Chloro-2,4-dinitrobenzene	101 g
Methanol	250 ml
Sodium Sulfite Solution	(from 40g SO ₂)
Sodium Hydroxide (40%)	50 g

Procedure:

- Dissolve 101 g of 1-chloro-2,4-dinitrobenzene in 250 ml of methanol.[8]
- Prepare a concentrated solution of sodium sulfite by reacting 40 g of sulfur dioxide with 50 g of 40% sodium hydroxide.[8]
- Add the sodium sulfite solution to the methanolic solution of 1-chloro-2,4-dinitrobenzene.
- Heat the mixture to boiling on a water bath for 5 hours with constant stirring.[8]
- Cool the reaction mixture to allow the sodium salt of 2,4-dinitrobenzenesulfonic acid to crystallize as yellow leaflets.[8]

Step 2: Reduction to **2,4-Diaminobenzenesulfonic Acid**

Reactants:

Reactant	Quantity
Sodium 2,4-Dinitrobenzenesulfonate	Product from Step 1
Water	150 ml
Concentrated Hydrochloric Acid	10 ml
Fine Iron Powder	~120 g
Sodium Carbonate	To alkaline pH

Procedure:

- In a reduction vessel, heat 150 ml of water to 95 °C.[8]
- Add the sodium 2,4-dinitrobenzenesulfonate from the previous step.
- Gradually add 10 ml of concentrated hydrochloric acid and approximately 120 g of fine iron powder, ensuring the reaction does not froth excessively.[8]
- After the addition is complete, add a solution of sodium carbonate until the mixture is alkaline.[8]
- Boil the mixture and filter to remove the iron residue. The iron residue should be boiled with water and filtered again to maximize product recovery.[8]
- Combine the filtrates and evaporate to a volume of about 20 ml.
- Add 50 g of common salt and acidify with hydrochloric acid until Congo paper turns faint violet.[8]
- The free **2,4-Diaminobenzenesulfonic acid** will crystallize upon cooling.
- Filter the crystals and wash with a small amount of water.[8]

Yield: Approximately 65%[8]

Analytical Characterization

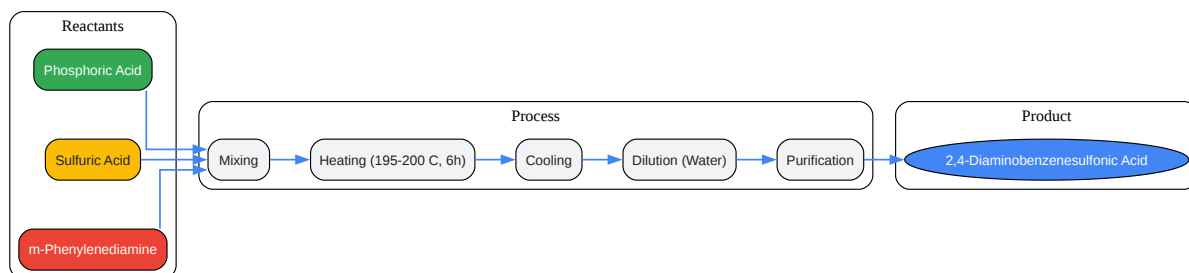
The identity and purity of **2,4-Diaminobenzenesulfonic acid** are typically confirmed using various analytical techniques.

Table 3: Analytical Methods for **2,4-Diaminobenzenesulfonic Acid**

Technique	Details
HPLC	A reverse-phase HPLC method can be used with a mobile phase of acetonitrile, water, and phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid. [9] [10]
^1H NMR	The proton NMR spectrum is expected to show signals for the three distinct aromatic protons, with chemical shifts influenced by the amino and sulfonic acid groups.
^{13}C NMR	The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
FTIR	The FTIR spectrum shows characteristic absorption bands for the sulfonic acid group (around 1170 cm^{-1} for asymmetric stretching and 1030 cm^{-1} for symmetric stretching), as well as bands for the amino groups and the benzene ring. [2]

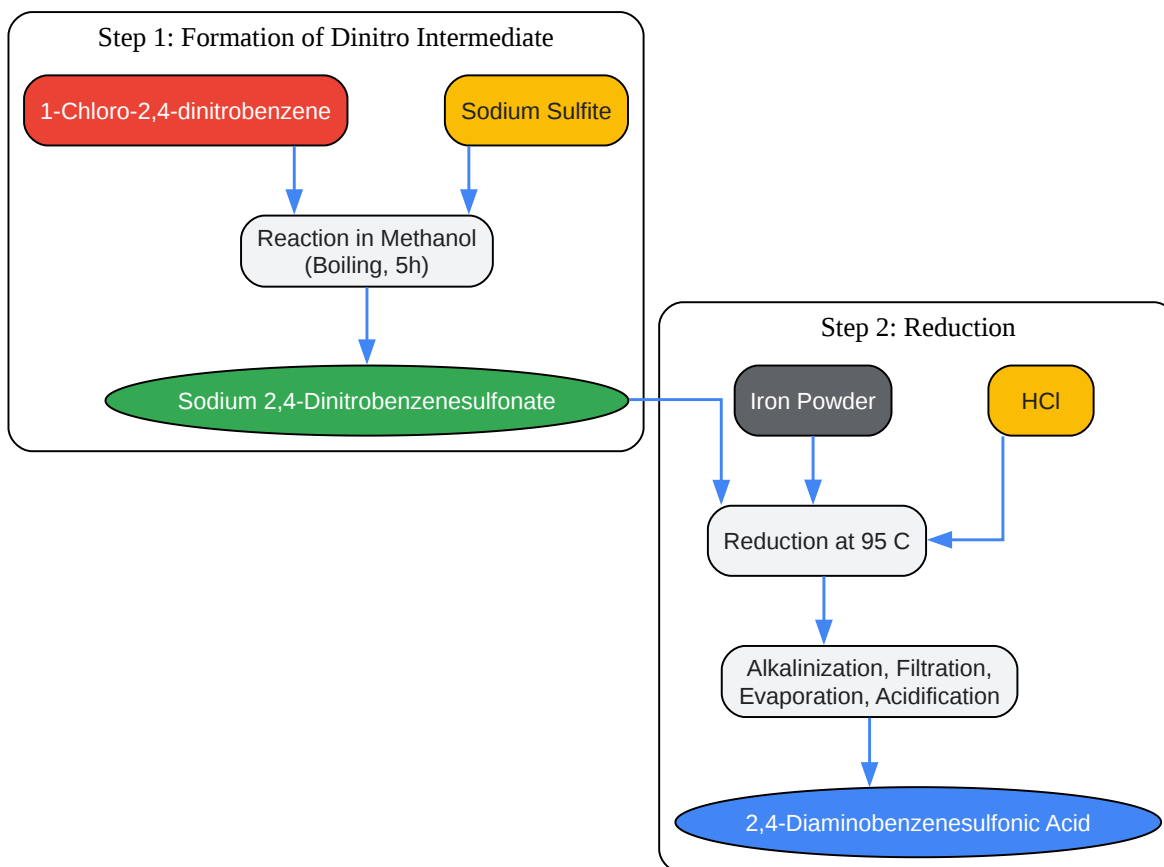
Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.



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Caption: Workflow for the Sulfonation of m-Phenylenediamine.



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Caption: Two-Step Synthesis via Reduction of a Dinitro Intermediate.

Applications and Further Research

2,4-Diaminobenzenesulfonic acid is a versatile building block, primarily utilized in the synthesis of:

- Azo Dyes: It serves as a key intermediate in the production of a wide range of colorants.[3]

- Sulfonated Polyimides: These polymers are used in the preparation of proton exchange membranes.[4]

Further research could explore its potential in other areas of materials science and as a precursor for novel pharmaceutical compounds, although no direct involvement in biological signaling pathways has been identified to date. The detailed synthetic and analytical protocols provided herein offer a solid foundation for such future investigations.

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